prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
Prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a bromobenzoyl group, a nitrophenyl group, and an enyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate typically involves a multi-step process:
Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.
Amination Reaction: The 2-bromobenzoyl chloride is then reacted with an appropriate amine to form the 2-bromobenzoyl amine intermediate.
Coupling with Nitrobenzaldehyde: The 2-bromobenzoyl amine is then coupled with 4-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base.
Esterification: The final step involves the esterification of the Schiff base with prop-2-enyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enyl ester linkage, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromobenzoyl and nitrophenyl groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Prop-2-enyl (E)-2-[(2-fluorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a fluorine atom instead of bromine.
Prop-2-enyl (E)-2-[(2-iodobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate lies in its bromine atom, which imparts distinct reactivity and binding properties compared to its chlorine, fluorine, and iodine analogs. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-2-11-27-19(24)17(12-13-7-9-14(10-8-13)22(25)26)21-18(23)15-5-3-4-6-16(15)20/h2-10,12H,1,11H2,(H,21,23)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCAEAIVYCKNFZ-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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